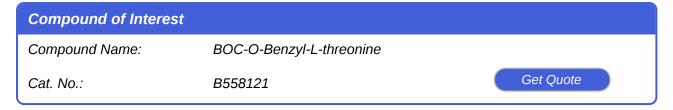


Synthesis of BOC-O-Benzyl-L-threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

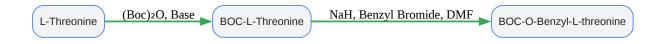


For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **BOC-O-Benzyl-L-threonine**, a crucial protected amino acid derivative widely utilized in peptide synthesis and drug development. This document details the two-step synthetic pathway starting from L-threonine, including experimental protocols, reaction mechanisms, and characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of **BOC-O-Benzyl-L-threonine** from L-threonine is a two-step process. The first step involves the protection of the amino group of L-threonine with a tert-butyloxycarbonyl (Boc) group. The second step is the protection of the hydroxyl group via benzylation. This orthogonal protection strategy allows for selective deprotection of either the amino or hydroxyl group, a critical requirement in modern peptide and medicinal chemistry.



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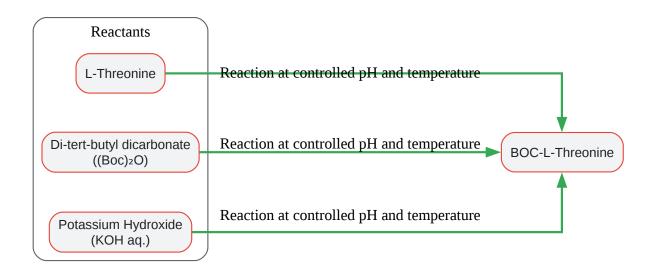
Caption: Overall synthetic scheme for **BOC-O-Benzyl-L-threonine**.



Experimental Protocols Step 1: Synthesis of BOC-L-Threonine

This procedure is adapted from a high-yield method for the Boc protection of L-threonine.[1]

Reaction:



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Caption: Boc protection of L-Threonine.

Materials:



Reagent	Molar Mass (g/mol)	Quantity	Moles
L-Threonine	119.12	1.1 kg	9.23
Potassium Bicarbonate Solution (0.0008 M)	-	7 L	-
Di-tert-butyl dicarbonate ((Boc) ₂ O)	218.25	1.32 kg (in 3 portions)	6.05
Hydrochloric Acid (0.004 M)	-	As needed	-
tert-Butyl acetate	-	4 x 1 L	-
Petroleum Ether	-	50 mL	-

Procedure:

- To a suitable reaction vessel, add 1.1 kg of L-threonine and 7 L of 0.0008 M potassium bicarbonate solution. Stir until the L-threonine is completely dissolved.
- Add 433 g of di-tert-butyl dicarbonate to the solution and stir for 2 hours.
- Add another 433 g of di-tert-butyl dicarbonate and continue stirring for an additional 2 hours.
- Add a final portion of 454 g of di-tert-butyl dicarbonate and stir for 3 hours.
- After the reaction is complete, adjust the pH of the solution to 3 with 0.004 M hydrochloric acid.
- Extract the product with tert-butyl acetate (4 x 1 L).
- Combine the organic layers and wash with a saturated brine solution until neutral.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.



- Add 50 mL of petroleum ether to the residue and stir to induce crystallization.
- Collect the product by filtration and dry to obtain BOC-L-Threonine.

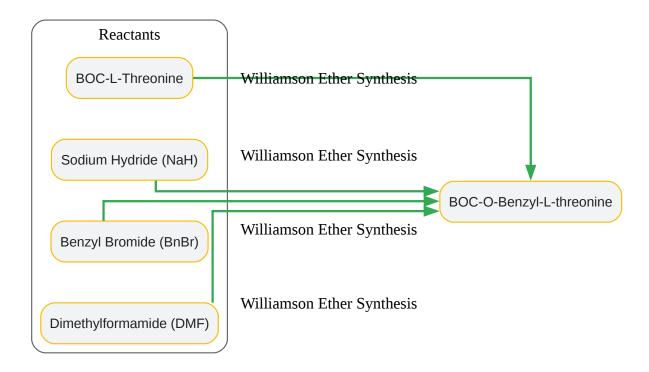
Quantitative Data:

Parameter	Value
Yield	91.73%
Product Weight	2.01 kg

Step 2: Synthesis of BOC-O-Benzyl-L-threonine

This protocol is based on the general Williamson ether synthesis, a widely used method for the benzylation of alcohols.

Reaction:





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Caption: O-benzylation of BOC-L-Threonine.

Materials:

Reagent	Molar Mass (g/mol)	Suggested Quantity	Moles
BOC-L-Threonine	219.24	10.0 g	0.0456
Sodium Hydride (60% dispersion in oil)	24.00	2.74 g	0.0684
Benzyl Bromide	171.04	7.80 g (5.4 mL)	0.0456
Anhydrous Dimethylformamide (DMF)	-	100 mL	-
Ethyl Acetate	-	As needed	-
Saturated Ammonium Chloride Solution	-	As needed	-
Brine	-	As needed	-

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen),
 dissolve 10.0 g of BOC-L-Threonine in 100 mL of anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add 2.74 g of sodium hydride (60% dispersion in oil) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
- Slowly add 5.4 mL of benzyl bromide to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford BOC-O-Benzyl-Lthreonine.

Quantitative Data:

While a specific yield for this exact reaction is not readily available in the cited literature, similar benzylation reactions of protected amino acids typically proceed with good to excellent yields, often in the range of 80-95%.

Characterization of BOC-O-Benzyl-L-threonine



Property	Value	Reference
Molecular Formula	C16H23NO5	[2]
Molecular Weight	309.36 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	80-82 °C	[3]
Optical Rotation	+16° to +22° (c=1-2 in MeOH or 95% ethanol)	[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm)	10.6 (s, 1H, COOH), 7.29-7.26 (m, 5H, Ar-H), 5.34 (d, 1H, NH), 4.56-4.41 (m, 2H, OCH ₂ Ph), 4.37 (m, 1H, α-CH), 4.17 (m, 1H, β-CH), 1.45 (s, 9H, C(CH ₃) ₃), 1.25 (d, 1H, γ-CH ₃)	ChemicalBook
Mass Spectrum	Molecular Ion (M+): 309	ChemicalBook

Safety Information

- Di-tert-butyl dicarbonate ((Boc)₂O): Corrosive, handle with care in a well-ventilated fume hood.
- Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
- Benzyl Bromide: Lachrymator and corrosive. Use in a fume hood with appropriate personal protective equipment.
- Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

This guide provides a detailed framework for the synthesis and characterization of **BOC-O-Benzyl-L-threonine**. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.



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